molecular formula C23H19N3O4 B15011802 N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine

N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine

Cat. No.: B15011802
M. Wt: 401.4 g/mol
InChI Key: YYZUDBGFLYKITD-UHFFFAOYSA-N
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Description

N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine is a complex organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine typically involves multiple steps, starting with the preparation of dibenzofuran. Dibenzofuran can be synthesized from coal tar, where it exists as a minor component .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-dibenzo[b,d]furan-3-yl-N-[(E)-1-(2-morpholino-5-nitrophenyl)methylidene]amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the morpholino and nitrophenyl groups enhances its reactivity and potential biological activity compared to simpler dibenzofuran derivatives.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

N-dibenzofuran-3-yl-1-(2-morpholin-4-yl-5-nitrophenyl)methanimine

InChI

InChI=1S/C23H19N3O4/c27-26(28)18-6-8-21(25-9-11-29-12-10-25)16(13-18)15-24-17-5-7-20-19-3-1-2-4-22(19)30-23(20)14-17/h1-8,13-15H,9-12H2

InChI Key

YYZUDBGFLYKITD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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